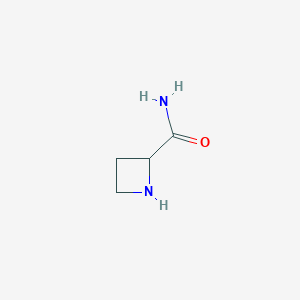

アゼチジン-2-カルボン酸アミド

概要

説明

Azetidine-2-carboxamide is a four-membered nitrogen-containing heterocycle that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is known for its unique structural properties, which include a considerable ring strain that contributes to its reactivity and stability. Azetidine-2-carboxamide is an analogue of cyclobutane and is often used as a building block in the synthesis of various bioactive molecules and pharmaceuticals .

科学的研究の応用

Azetidine-2-carboxamide has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In medicinal chemistry, azetidine-2-carboxamide-based small molecules have been developed as potent inhibitors of the signal transducer and activator of transcription 3 (STAT3) activity, which is frequently aberrantly activated in various cancers . These inhibitors have shown high affinity binding to STAT3 and have demonstrated significant antitumor activity in preclinical studies .

In addition to its use in drug discovery, azetidine-2-carboxamide is also employed in the synthesis of polymers with applications in antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .

作用機序

Target of Action

Azetidine-2-carboxamide is known to target the Signal Transducer and Activator of Transcription (STAT)3, a member of the STAT family of transcription factors . STAT3 is frequently aberrantly activated in various cancers and represents a valid target for the development of novel anticancer therapeutics .

Mode of Action

Azetidine-2-carboxamide analogues selectively inhibit STAT3 DNA-binding activity . They have shown high-affinity binding to STAT3, as confirmed by isothermal titration calorimetry analysis . The inhibition of STAT3 DNA-binding activity is a key aspect of the mode of action of Azetidine-2-carboxamide .

Biochemical Pathways

The inhibition of STAT3 by Azetidine-2-carboxamide affects the STAT3 signaling pathway . This pathway is involved in mediating the cellular responses to cytokine and growth factors, including cell growth and differentiation, inflammation, and immune responses . The inhibition of this pathway by Azetidine-2-carboxamide can lead to the suppression of these cellular responses .

Pharmacokinetics

This suggests that the compound’s bioavailability may be influenced by its ability to cross cell membranes and its stability in the physiological environment .

Result of Action

The inhibition of STAT3 by Azetidine-2-carboxamide leads to a decrease in the viability of certain cancer cells, inhibition of cell growth, reduction in colony survival, and induction of apoptosis . Additionally, the expression of STAT3 target genes, including c-Myc, VEGF, and survivin, were suppressed in the compound-treated cells .

Action Environment

The action of Azetidine-2-carboxamide can be influenced by various environmental factors. For instance, in plants, it has been shown that Azetidine-2-carboxylic acid, an analog of the amino acid proline, inhibits the root growth of Arabidopsis and other plants . This suggests that the action of Azetidine-2-carboxamide may also be influenced by the specific biological and environmental context in which it is used .

生化学分析

Biochemical Properties

Azetidine-2-carboxamide has been found to have significant interactions with various biomolecules. For instance, it has been reported to inhibit STAT3 DNA-binding activity, with in vitro potencies in the sub-micromolar range . This suggests that Azetidine-2-carboxamide interacts with STAT3, a protein involved in many cellular processes .

Cellular Effects

Azetidine-2-carboxamide has been shown to have a range of effects on cells. For example, it has been found to inhibit constitutive STAT3 phosphorylation and DNA-binding activity in human breast cancer cells . Furthermore, treatment of breast cancer cells with Azetidine-2-carboxamide inhibited cell growth, colony survival, and induced apoptosis .

Molecular Mechanism

The molecular mechanism of Azetidine-2-carboxamide involves its interaction with STAT3. It inhibits STAT3 DNA-binding activity, which in turn affects the transcription of genes regulated by STAT3 . This can lead to changes in gene expression and cellular function .

Metabolic Pathways

Given its interaction with STAT3, it is likely that it is involved in pathways related to gene transcription .

Subcellular Localization

Given its interaction with STAT3, it is likely that it is localized in the nucleus, where STAT3 exerts its effects .

準備方法

Synthetic Routes and Reaction Conditions: . This method is one of the most efficient ways to synthesize functionalized azetidines. Another approach involves the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides under mild conditions .

Industrial Production Methods: Industrial production of azetidine-2-carboxamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.

化学反応の分析

Types of Reactions: Azetidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The ring strain in azetidines makes them highly reactive, allowing for facile bond functionalization through N–C bond cleavage .

Common Reagents and Conditions: Common reagents used in the reactions of azetidine-2-carboxamide include oxidizing agents, reducing agents, and nucleophiles. For example, the ring-opening polymerization of azetidines can be initiated using cationic or anionic initiators .

Major Products: The major products formed from the reactions of azetidine-2-carboxamide depend on the specific reaction conditions and reagents used. For instance, the ring-opening polymerization of azetidines can produce polyamines with various structures and degrees of control .

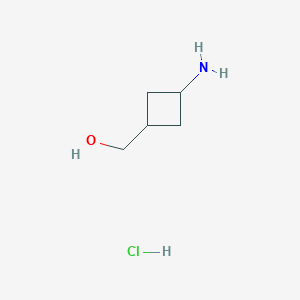

類似化合物との比較

Azetidine-2-carboxamide is unique among similar compounds due to its high ring strain and reactivity. Similar compounds include aziridines and pyrrolidines, which also contain nitrogen in their ring structures. aziridines have higher ring strain and are less stable, while pyrrolidines have lower ring strain and are less reactive . Other similar compounds include azetidine-2-carboxylic acid, which is an analogue of proline and is used in the study of protein folding and collagen synthesis .

特性

IUPAC Name |

azetidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-4(7)3-1-2-6-3/h3,6H,1-2H2,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCWBKUOPJMUQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926988 | |

| Record name | Azetidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130973-78-3 | |

| Record name | Azetidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | azetidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

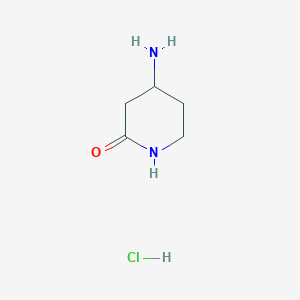

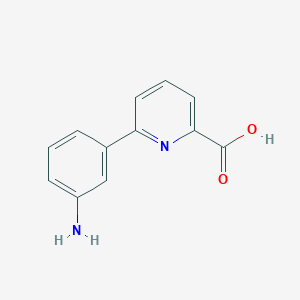

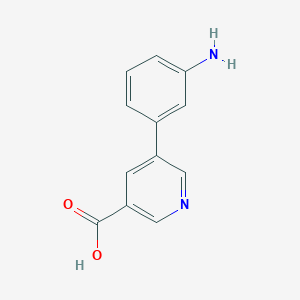

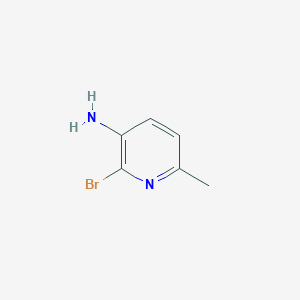

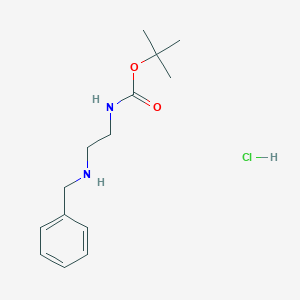

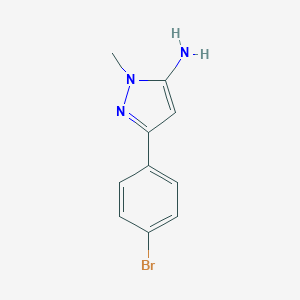

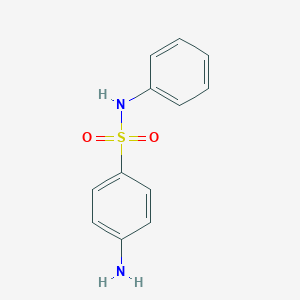

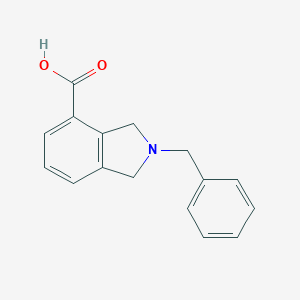

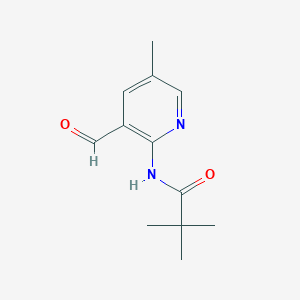

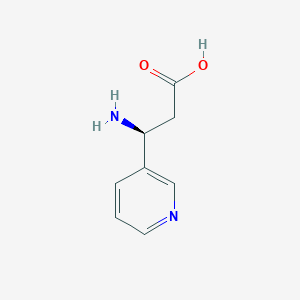

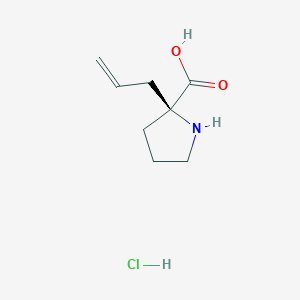

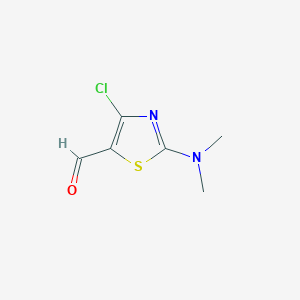

Feasible Synthetic Routes

Q1: What is the significance of the azetidine-2-carboxamide scaffold in drug discovery?

A1: The azetidine-2-carboxamide scaffold has emerged as a valuable building block in medicinal chemistry, particularly for designing enzyme inhibitors. Its rigid structure and diverse functionalization possibilities allow for fine-tuning interactions with target proteins, potentially leading to high potency and selectivity. [, ]

Q2: How does ketoconazole affect the pharmacokinetics of the thrombin inhibitor prodrug AZD0837?

A2: Ketoconazole, a known CYP3A inhibitor, significantly increases the plasma exposure of both AZD0837 [(2S)-N-{4- [(Z)-amino(methoxyimino)methyl]benzyl}-1-{(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyethanoyl}-azetidine-2-carboxamide] and its active metabolite, AR-H067637 [(2S)-N-{4-[amino(imino)methyl]benzyl}-1-{(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyethanoyl}-azetidine-2-carboxamide]. This interaction is attributed to the inhibition of CYP3A-mediated metabolism of AZD0837, leading to higher plasma concentrations of both the prodrug and the active metabolite. Notably, ketoconazole appears to prolong the terminal half-life of AR-H067637 without significantly affecting its extensive biliary excretion and clearance. [, ]

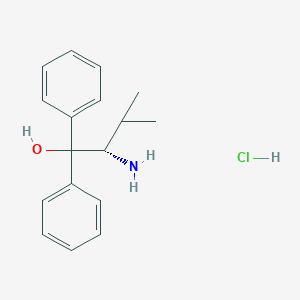

Q3: Can you describe the structure-activity relationship (SAR) studies conducted on azetidine-2-carboxamides as STAT3 inhibitors?

A3: Research has shown that modifications to the (R)-azetidine-2-carboxamide scaffold can significantly impact STAT3 inhibitory activity. For instance, introducing specific substituents on the azetidine ring and modifying the amide portion led to compounds like 5a, 5o, and 8i, exhibiting sub-micromolar IC50 values against STAT3. Further optimization yielded derivatives like 7e, 7f, 7g, and 9k with improved cell membrane permeability and other desirable physicochemical properties. []

Q4: How do azetidine-2-carboxamide derivatives function as organocatalysts in aldol reactions?

A4: Enantiopure azetidine-2-carboxamides have demonstrated promising catalytic activity in direct asymmetric aldol reactions. Their ability to act as chiral catalysts stems from the presence of both a hydrogen-bond donor (amide group) and a Lewis base (nitrogen atom) within the azetidine ring, facilitating enantioselective control during the aldol reaction. [, ]

Q5: What is the significance of the discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as TGR5 agonists?

A5: The identification of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides, specifically compound 45h, as potent and orally bioavailable TGR5 agonists represents a significant advancement in targeting this receptor for therapeutic purposes. TGR5 activation has been linked to various beneficial effects in metabolic diseases. Compound 45h displayed promising efficacy in preclinical models, highlighting the potential of this class of compounds for treating conditions like diabetes and metabolic syndrome. []

Q6: How was computational chemistry utilized in the discovery of selective monoamine oxidase-B (MAO-B) inhibitors based on the azetidine-2-carboxamide scaffold?

A6: Computational fragment-based design played a crucial role in identifying (S)-1-(4-((3-fluorobenzyl)oxy)benzyl)azetidine-2-carboxamide (C3) as a potent and selective MAO-B inhibitor. Through computational modeling and structure-based design, researchers were able to optimize the interactions of azetidine-2-carboxamide derivatives with the MAO-B binding site while minimizing interactions with MAO-A, leading to enhanced selectivity. Compound C3 demonstrated superior potency and selectivity compared to safinamide, a known MAO-B inhibitor, highlighting the power of computational approaches in drug discovery. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。